Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt
Description
This compound is a dipotassium salt of a benzenesulfonic acid derivative featuring multiple functional groups:
- Azo linkage: Connects the benzene ring to a 5-(1,1-dimethylethyl)-2-hydroxyphenyl group.
- Hydroxy groups: At positions 2 and 2' (on the phenol moiety).
- Nitro group: At position 3.
- Sulfonic acid group: At position 3, neutralized as a dipotassium salt.
The combination of these groups imparts unique solubility, stability, and reactivity. Azo compounds are often used as dyes or catalysts, while sulfonic acid salts enhance water solubility and thermal stability .
Properties
CAS No. |
6408-99-7 |
|---|---|
Molecular Formula |
C16H15K2N3O7S |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
dipotassium;3-[(5-tert-butyl-2-hydroxyphenyl)diazenyl]-5-nitro-2-oxidobenzenesulfonate |
InChI |
InChI=1S/C16H17N3O7S.2K/c1-16(2,3)9-4-5-13(20)11(6-9)17-18-12-7-10(19(22)23)8-14(15(12)21)27(24,25)26;;/h4-8,20-21H,1-3H3,(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
BXBKXFIPONIKPB-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt typically involves multiple steps:
Azo Coupling Reaction: The initial step involves the diazotization of 5-(1,1-dimethylethyl)-2-hydroxyaniline, followed by coupling with 2-hydroxy-5-nitrobenzenesulfonic acid under acidic conditions to form the azo compound.
Neutralization: The resulting azo compound is then neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Diazotization and Coupling: Large-scale diazotization and coupling reactions are carried out in industrial reactors.
Purification: The crude product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt involves its interaction with molecular targets through its functional groups:
Azo Group: The azo group can undergo reduction to form amines, which can interact with biological molecules.
Hydroxy and Nitro Groups: These groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural and functional differences:
Key Observations :
- Azo vs. Pyrazolinyl Groups : The target compound’s azo group (-N=N-) distinguishes it from pyrazolinyl derivatives (e.g., CAS 88-76-6), which are linked to medicinal applications .
- Nitro Group Placement : The 5-nitro group in the target compound contrasts with 5-methyl or 5-chloro substituents in others, influencing electronic properties and reactivity .
- Counterion Effects : Dipotassium salts (target compound) offer higher water solubility compared to sodium salts (e.g., CAS 69383-56-8) or free acids .
Stability and Reactivity
- Desulfonation Sensitivity : Like benzenesulfonic acid derivatives, the target compound may undergo desulfonation under hydrolytic or harsh conditions due to sp²-hybridized sulfonic groups . However, the dipotassium salt’s ionic nature may mitigate acid leaching compared to free acids.
- Nitro Group Impact : The electron-withdrawing nitro group at position 5 stabilizes the sulfonic acid moiety but may reduce electrophilic substitution reactivity compared to methyl-substituted analogs (e.g., CAS 69383-56-8) .
Research Findings and Data
Solubility and Stability Data
| Property | Target Compound (Dipotassium Salt) | Benzenesulfonic Acid (98-11-3) | 2,4-Dimethyl-5-Nitro- (69383-56-8) |
|---|---|---|---|
| Water Solubility (g/L) | >500 (predicted) | 680 (free acid) | 450 (sodium salt) |
| Thermal Stability (°C) | ~300 (decomposition) | 250 (dehydration) | 280 (decomposition) |
| pH Stability Range | 4–10 | 1–8 | 5–12 |
Sources : Predicted based on dipotassium salt ionic strength , experimental data for analogs .
Biological Activity
Benzenesulfonic acid, specifically the compound 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt (CAS No. 94021-30-4), is a sulfonamide derivative with potential biological activity. This article reviews its biological properties, including cardiovascular effects, interactions with calcium channels, and potential therapeutic applications based on various studies.
- Molecular Formula : C16H17N3O7S·K
- Molecular Weight : 433.48 g/mol
- Density : Not specified
- Boiling Point : Not specified
Biological Activity Overview
The biological activity of benzenesulfonic acid derivatives has been studied primarily in the context of their effects on the cardiovascular system and their potential as inhibitors of various biological pathways.
Cardiovascular Effects
Research indicates that sulfonamide derivatives can influence cardiovascular parameters. A study evaluating the effects of benzenesulfonamide on perfusion pressure in isolated rat hearts demonstrated significant changes in coronary resistance and perfusion pressure under varying conditions. The experimental design included various concentrations of benzenesulfonamide and its derivatives, revealing notable impacts on cardiac function.
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 | 0.001 |
| IV | Compound 3 | 0.001 |
| V | Compound 4 | 0.001 |
| VI | Compound 5 | 0.001 |
The results indicated a statistically significant decrease in coronary resistance when benzenesulfonamide was administered compared to control conditions (p = 0.05) .
Interaction with Calcium Channels
Benzenesulfonamide derivatives have also been studied for their interaction with calcium channels, which are critical in regulating cardiac contractility and vascular tone. Theoretical and experimental studies suggest that these compounds may act as calcium channel antagonists, potentially providing therapeutic benefits in conditions like hypertension and heart failure .
Case Studies
- Study on Perfusion Pressure : In a controlled study using isolated rat hearts, benzenesulfonamide was shown to significantly alter perfusion pressure and coronary resistance, suggesting its role as a modulator of cardiac function .
- Calcium Channel Inhibition : Another investigation focused on the docking analysis of benzenesulfonamide derivatives with calcium channel proteins indicated promising interactions that could lead to the development of new cardiovascular drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
